3,5-Difluoro-4-(trifluoromethoxy)benzonitrile
Overview
Description
3,5-Difluoro-4-(trifluoromethoxy)benzonitrile is an organic compound with the molecular formula C8H2F5NO. It is characterized by the presence of two fluorine atoms and a trifluoromethoxy group attached to a benzonitrile core.
Preparation Methods
The synthesis of 3,5-Difluoro-4-(trifluoromethoxy)benzonitrile typically involves the introduction of fluorine atoms and a trifluoromethoxy group onto a benzonitrile core. One common method involves the reaction of 3,5-difluorobenzonitrile with a trifluoromethoxy reagent under specific conditions. Industrial production methods may involve optimized reaction conditions to maximize yield and purity .
Chemical Reactions Analysis
3,5-Difluoro-4-(trifluoromethoxy)benzonitrile undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic aromatic substitution reactions due to the electron-withdrawing effects of the fluorine and trifluoromethoxy groups.
Oxidation and Reduction: While specific oxidation and reduction reactions may not be well-documented, the presence of the nitrile group suggests potential reactivity under appropriate conditions.
Reagents and Conditions: Common reagents for substitution reactions include nucleophiles such as amines or thiols, often under basic conditions.
Scientific Research Applications
3,5-Difluoro-4-(trifluoromethoxy)benzonitrile has several scientific research applications:
Pharmaceuticals: The compound’s unique structure makes it a valuable intermediate in the synthesis of various pharmaceutical agents, particularly those requiring fluorinated aromatic compounds.
Agrochemicals: It is used in the development of agrochemicals, including herbicides and pesticides, due to its stability and bioactivity.
Material Science: The compound’s properties are explored in the development of advanced materials, including liquid crystals and polymers.
Mechanism of Action
The mechanism of action of 3,5-Difluoro-4-(trifluoromethoxy)benzonitrile depends on its application. In pharmaceuticals, it may interact with specific molecular targets, such as enzymes or receptors, through its fluorinated aromatic ring and nitrile group. The electron-withdrawing effects of the fluorine atoms and the trifluoromethoxy group can influence the compound’s binding affinity and reactivity .
Comparison with Similar Compounds
3,5-Difluoro-4-(trifluoromethoxy)benzonitrile can be compared with other fluorinated benzonitriles, such as:
4-(Trifluoromethyl)benzonitrile: Similar in structure but lacks the additional fluorine atoms, resulting in different reactivity and applications.
3-(Trifluoromethyl)benzonitrile: Another related compound with a trifluoromethyl group instead of a trifluoromethoxy group, leading to variations in chemical behavior and uses.
The uniqueness of this compound lies in its combination of fluorine atoms and a trifluoromethoxy group, which imparts distinct chemical properties and potential for diverse applications.
Properties
IUPAC Name |
3,5-difluoro-4-(trifluoromethoxy)benzonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H2F5NO/c9-5-1-4(3-14)2-6(10)7(5)15-8(11,12)13/h1-2H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VZXCVRQBRMONGP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1F)OC(F)(F)F)F)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H2F5NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.10 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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